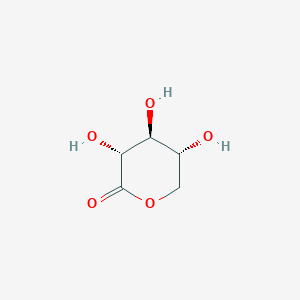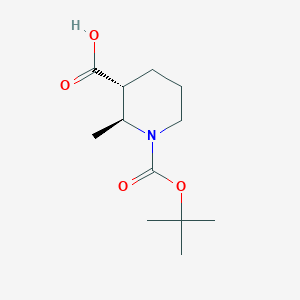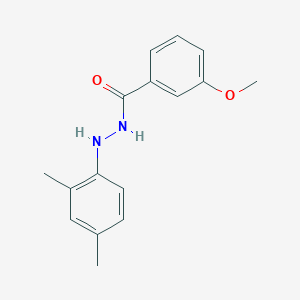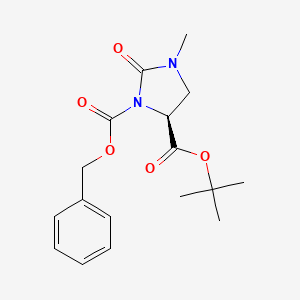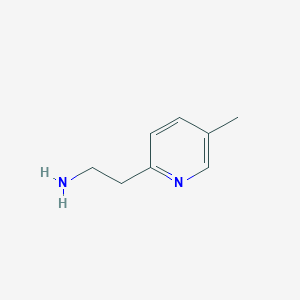
2-(5-Methylpyridin-2-YL)ethanamine
Übersicht
Beschreibung
“2-(5-Methylpyridin-2-YL)ethanamine” is a chemical compound with the empirical formula C7H10N2 . It is a solid substance and its molecular weight is 122.17 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1ccc(CN)nc1 . The InChI code for this compound is 1S/C7H10N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4,8H2,1H3 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 122.17 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cytotoxicity Studies
Research involving Cu(II) complexes with tridentate ligands, including derivatives of pyridin-2-yl)ethanamine, has shown significant DNA binding propensity and cytotoxic activity against cancer cell lines. These complexes demonstrate minor structural changes in DNA, suggesting potential applications in cancer therapy and molecular biology studies (Kumar et al., 2012).
Catalysis and Material Synthesis
Research on (imino)pyridine ligands bearing pendant arms, related to pyridin-2-yl)ethanamine, has contributed to the development of selective ethylene dimerization catalysts. These findings have implications for industrial chemistry, particularly in the synthesis of materials and chemicals (Nyamato et al., 2015).
Polymerization Catalysts
Zinc complexes involving N,N'-bidentate ligands similar to pyridin-2-yl)ethanamine have shown high catalytic activity in the ring-opening polymerization of rac-lactide, indicating potential applications in biodegradable polymer production (Nayab et al., 2012).
Optical and Electrochemical Applications
A bipyridine derivative related to pyridin-2-yl)ethanamine has been synthesized and characterized for its optical properties, showing potential applications in sensing and determining trace Zn2+ ions in water, which is crucial for environmental monitoring and analytical chemistry (Kong et al., 2013).
Coordination Chemistry and Molecular Structure
Research on ethane-bridged bipyridine and phenanthroline ligands, related to the structure of pyridin-2-yl)ethanamine, has led to the formation of complexes with metals like copper, cobalt, and iron. These studies contribute to our understanding of coordination chemistry and the design of molecular structures with specific properties (Youinou et al., 1991).
Safety and Hazards
The safety data sheet for “2-(5-Methylpyridin-2-YL)ethanamine” indicates that it is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301 - H315 - H318 - H335 . Precautionary measures include avoiding breathing the gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .
Zukünftige Richtungen
While specific future directions for “2-(5-Methylpyridin-2-YL)ethanamine” are not available, it’s worth noting that the development of more effective and environmentally friendly corrosion inhibitors has drawn more attention . This could suggest potential future research directions for “this compound” and similar compounds.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Biochemical Pathways
, related compounds have been associated with anti-fibrotic activities. These activities often involve the modulation of pathways related to fibrosis, such as the TGF-beta signaling pathway.
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities, suggesting potential effects on cellular processes related to fibrosis .
Eigenschaften
IUPAC Name |
2-(5-methylpyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFLVVUSEVUACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
830348-34-0 | |
| Record name | 2-(5-methylpyridin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boronic acid, [6-(1-cyanocyclopropyl)-3-pyridinyl]-](/img/structure/B3286489.png)
